N-ethyl-2,4,6-trichlorophenoxyacetamide
Description
Properties
Molecular Formula |
C10H10Cl3NO2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
N-ethyl-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-14-9(15)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3,(H,14,15) |
InChI Key |
IVLCILLCMMCPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Alternative One-Pot Amidation Using Carbonyldiimidazole (CDI)
A streamlined approach avoids isolating the acid chloride:
Microwave-Assisted Synthesis
Recent patents describe microwave-enhanced reactions to accelerate steps such as thionyl chloride-mediated acyl chloride formation.
-
Conditions : Microwave irradiation (70–100°C, 1–2 hours) reduces reaction time by 50% compared to conventional heating.
Analytical Validation and Characterization
Key analytical data confirm successful synthesis:
-
Spectroscopic Data :
Comparative Analysis of Methods
| Parameter | Classical Acylation | CDI-Mediated | Microwave-Assisted |
|---|---|---|---|
| Reaction Time | 24–48 hours | 18–24 hours | 6–12 hours |
| Yield | 85–90% | 85–88% | 82–88% |
| Purification Complexity | Moderate | Low | Moderate |
| Scalability | High | Moderate | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,4,6-trichlorophenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-ethyl-2,4,6-trichlorophenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-ethyl-2,4,6-trichlorophenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Chlorine Substitution Position: The 2,4,6-trichloro pattern in the target compound contrasts with the 2,4,5-trichloro substitution in N-(2,4,5-trichlorophenyl)acetamide.
Functional Group Variations: The ethyl-phenoxyacetamide moiety in the target compound distinguishes it from simpler acetamides like N-(2,4,5-trichlorophenyl)acetamide, which lacks the phenoxy group.
Pharmacopeial Relevance of Complex Analogues
Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, Compound e) feature intricate substituents (e.g., amino, hydroxy, diphenylhexan) that enhance stereochemical complexity. These modifications are typical in pharmaceuticals targeting enzymes or receptors with high specificity, contrasting with the simpler agrochemical-oriented design of this compound .
Q & A
Q. What are the standard synthetic routes for N-ethyl-2,4,6-trichlorophenoxyacetamide?
The synthesis typically involves a multi-step reaction starting with 2,4,6-trichlorophenol. A common approach includes condensation with chloroacetic acid under reflux in ethanol, followed by amidation with ethylamine. Key steps require precise control of reaction conditions (e.g., pH 8–9, 60–80°C) to optimize yield. Purification via recrystallization or silica-gel column chromatography is critical to isolate the final product .
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) and High-Resolution Mass Spectrometry (HRMS) are foundational. X-ray crystallography is used to resolve intramolecular interactions, such as C–H···O hydrogen bonds and torsion angles (e.g., -14.5° to 24.1°), which validate the stereoelectronic configuration .
Q. How can researchers assess preliminary biological activity of this compound?
Enzymatic inhibition assays (e.g., acetylcholinesterase or thrombin) using fluorogenic substrates are standard. Dose-response curves (IC50) and molecular docking simulations (AutoDock Vina) help predict binding affinities to biological targets. For herbicidal activity, seedling growth inhibition assays in Arabidopsis thaliana or Brassica napus are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency by enhancing interfacial reactivity. Real-time monitoring via HPLC or in-situ FTIR spectroscopy allows adjustment of stoichiometry and temperature. Studies show maintaining a 1:1.2 molar ratio of trichlorophenol to chloroacetic acid at 70°C reduces dichloroacetamide by-products by 40% .
Q. What structural features influence the environmental persistence of this compound?
The trichlorophenoxy group confers resistance to biodegradation. OECD 301 biodegradation tests show <10% degradation in 28 days under aerobic conditions. Soil adsorption studies (e.g., OECD 106) reveal high Koc values (>500 mL/g), correlating with prolonged half-life (t1/2 >60 days) in loamy soils. Hydrolysis studies at pH 5–9 indicate stability, with <5% degradation over 30 days .
Q. How do substituent variations on the phenyl ring affect bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models demonstrate that electron-withdrawing groups (e.g., -Cl) enhance herbicidal activity by increasing lipophilicity (logP >3.5) and membrane permeability. Replacing chlorine with methyl groups reduces potency (EC50 increases from 0.8 μM to 12 μM in Amaranthus retroflexus). Molecular dynamics simulations highlight van der Waals interactions with target enzymes as critical .
Q. What advanced techniques elucidate degradation pathways in environmental matrices?
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) identifies hydroxylated and dechlorinated metabolites. Stable isotope probing (¹³C-labeled compound) tracks mineralization in soil microcosms. Photodegradation studies under UV light (254 nm) reveal cleavage of the acetamide bond as a primary pathway .
Q. How does the compound interact with biological macromolecules at the atomic level?
Cryo-electron microscopy and X-ray crystallography of enzyme-inhibitor complexes (e.g., with cytochrome P450) reveal hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Arg-112). Free-energy perturbation calculations (FEP+) quantify binding energy contributions of specific substituents, guiding rational design .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
